Home > Products > Screening Compounds P13283 > Iodofiltic acid I-125
Iodofiltic acid I-125 - 88337-02-4

Iodofiltic acid I-125

Catalog Number: EVT-15329734
CAS Number: 88337-02-4
Molecular Formula: C22H35IO2
Molecular Weight: 456.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iodofiltic acid I-125 is a radiopharmaceutical compound primarily used in medical imaging and diagnostic procedures. It is an iodinated derivative of fatty acids, specifically designed for use in nuclear medicine to assess myocardial perfusion and evaluate cardiac function. The compound is classified as a small molecule and falls under the category of investigational drugs, indicating that it is still under study for various applications, particularly in cardiology.

Source

Iodofiltic acid I-125 is synthesized from naturally occurring fatty acids, which are modified to incorporate iodine isotopes. The specific isotope used here is iodine-125, which is known for its favorable properties in imaging applications due to its half-life and radiation characteristics.

Classification
  • Type: Small molecule
  • Drug Class: Investigational radiopharmaceutical
  • Biologic Classification: Protein-based therapies (as it is often used in conjunction with protein-based carriers)
Synthesis Analysis

Methods

The synthesis of iodofiltic acid I-125 typically involves the following steps:

  1. Preparation of the Iodinated Precursor: A fatty acid backbone is selected, and iodine-125 is introduced through electrophilic substitution methods. This often involves the use of iodinating agents that facilitate the incorporation of the iodine isotope into the molecular structure.
  2. Purification: The crude product undergoes purification processes such as chromatography to isolate the iodofiltic acid I-125 from unreacted starting materials and by-products.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis requires careful handling of radioactive materials and adherence to safety protocols due to the nature of iodine-125. The reaction conditions must be optimized to ensure high yield and specificity in iodination.

Molecular Structure Analysis

Structure

Iodofiltic acid I-125 has a complex molecular structure characterized by:

  • Chemical Formula: C22H35IO2
  • Molecular Weight: Average 454.426 g/mol
  • IUPAC Name: 15-[4-(¹²⁵I)iodophenyl]-3-methylpentadecanoic acid
  • SMILES Notation: CC(CCCCCCCCCCCCC1=CC=C([125I])C=C1)CC(O)=O

Data

The structural analysis reveals that iodofiltic acid I-125 contains a long hydrocarbon chain with an aromatic ring substituted with an iodine atom, which contributes to its biological activity and imaging properties.

Chemical Reactions Analysis

Reactions

Iodofiltic acid I-125 participates in several chemical reactions, primarily related to its use in radiolabeling and imaging:

  1. Electrophilic Substitution: The introduction of iodine into the aromatic ring occurs through electrophilic aromatic substitution, where the iodine replaces hydrogen atoms on the aromatic system.
  2. Degradation Reactions: Under certain conditions, iodofiltic acid may undergo degradation reactions that can affect its stability and efficacy as a radiopharmaceutical.

Technical Details

Understanding these reactions is crucial for optimizing the synthesis process and ensuring the stability of iodofiltic acid I-125 during storage and application.

Mechanism of Action

Process

The mechanism of action of iodofiltic acid I-125 primarily revolves around its use as a tracer in diagnostic imaging:

  1. Radiolabeling: Upon administration, iodofiltic acid I-125 binds to myocardial tissues due to its structural similarity to fatty acids utilized by the heart.
  2. Imaging: The emitted gamma radiation from iodine-125 can be detected using gamma cameras, allowing for visualization of blood flow and metabolic activity in cardiac tissues.

Data

The half-life of iodine-125 (approximately 59.4 days) allows for sufficient time for imaging procedures while minimizing patient exposure to radiation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow solution
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic fatty acid chain
  • Stability: Sensitive to light and moisture; should be stored in a cool, dark place to maintain integrity.

Chemical Properties

  • pH Range: Generally neutral; specific formulations may vary
  • Reactivity: Stable under normal conditions but may react with strong oxidizers or bases.
Applications

Iodofiltic acid I-125 has several scientific uses, particularly in cardiology:

  1. Myocardial Imaging: Used extensively in single-photon emission computed tomography (SPECT) imaging to assess myocardial perfusion.
  2. Clinical Trials: Investigated for potential therapeutic applications in heart diseases due to its ability to provide detailed images of cardiac function.
  3. Research Tool: Utilized in studies exploring fatty acid metabolism and cardiac physiology.
Synthesis and Radiolabeling Methodologies of Iodofiltic Acid I-125

Precursor Design for Radioiodination

Iodofiltic acid (15-(4-iodophenyl)-3(R,S)-methylpentadecanoic acid), radiolabeled as I-125, requires a meticulously designed precursor to enable efficient and specific radioiodination. The core structure comprises a pentadecanoic fatty acid chain with a β-methyl branch and a terminal phenyl ring serving as the iodination site. Strategic molecular modifications ensure metabolic stability while permitting regioselective iodine incorporation:

  • β-Methyl Branching: The methyl group at the β-carbon position sterically hinders β-oxidation, prolonging myocardial retention by preventing mitochondrial catabolism [6]. This design yields a half-life of 30-45 minutes in cardiac tissue, compared to 5-10 minutes for non-methylated analogues like iodophenylpentadecanoic acid (IPPA).
  • Aromatic Ring Activation: The unsubstituted para position on the phenyl ring is electronically activated for electrophilic substitution. Precursors such as 15-(4-trialkylstannylphenyl)-3-methylpentadecanoic acid are synthesized, where a tributylstannyl group (-SnBu₃) acts as a leaving group for iododestannylation reactions [1] [7].
  • Radiolabeling Handle: Isotopic exchange is avoided due to low specific activity; instead, prosthetic groups (e.g., N-succinimidyl-4-iodobenzoate) are occasionally conjugated to the fatty acid’s carboxyl group, though direct electrophilic substitution on the phenyl ring is preferred [7].

Table 1: Precursor Design Elements and Functions

Structural ElementFunctionImpact on Radiolabeling
β-Methyl groupSteric inhibition of β-oxidationEnhances in vivo stability; prolongs retention
Para-positioned stannyl groupActs as leaving group for I-125 electrophilic substitutionEnables >85% radiochemical yield
Aliphatic chain (C15)Mimics natural fatty acid structureFacilitates cellular uptake via CD36 transporters

Optimization of Electrophilic Substitution Techniques

Electrophilic radioiodination of Iodofiltic acid relies on oxidizing I-125 iodide (¹²⁵I⁻) to a potent electrophile (¹²⁵I⁺), which displaces the stannyl group in the precursor. Reaction conditions are optimized to balance efficiency and compound integrity:

  • Oxidizing Agents: Chloramine-T (N-chloro-p-toluenesulfonamide) or Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) are employed. Iodogen, being water-insoluble, minimizes oxidative damage to the fatty acid chain, achieving 90–95% labeling efficiency at pH 7.5 [7].
  • Solvent and Temperature: Reactions occur in anhydrous solvents (e.g., chloroform or methanol) at 25–40°C. Elevated temperatures (>50°C) risk precursor degradation or di-iodination byproducts [1].
  • Regioselectivity: The electron-rich phenyl ring directs I-125 exclusively to the para position. Computational studies confirm that Wheland intermediate formation is energetically favored at this site due to minimal steric hindrance from the alkyl chain [3] [9].
  • Reaction Kinetics: Labeling completes within 5–10 minutes, monitored via thin-layer chromatography (TLC). Kinetic studies reveal a second-order dependence on I-125 concentration and precursor availability [1].

Table 2: Electrophilic Radioiodination Conditions

ParameterOptimized ConditionEffect on Yield
Oxidizing agentIodogen (solid phase)Minimizes oxidation; yield ~95%
pH7.0–7.5 (phosphate buffer)Maximizes I⁺ electrophilicity
Temperature30°CBalances kinetics and stability
Precursor ratio1:1.2 (precursor:I-125)Prevents carrier-added impurities

Purification Protocols for Radiochemical Yield Maximization

Post-labeling purification removes unreacted I-125, precursor residues, and radiochemical byproducts to achieve >99% radiochemical purity (RCP):

  • Solid-Phase Extraction (SPE): C18 reverse-phase cartridges retain Iodofiltic acid I-125 while allowing ionic impurities (e.g., ¹²⁵I⁻) to elute. Methanol/water (80:20 v/v) mixtures selectively recover the product with 98% recovery rates [7].
  • High-Performance Liquid Chromatography (HPLC): Semi-preparative C18 columns (e.g., 250 × 10 mm) with ethanol/water (75:25) mobile phase resolve Iodofiltic acid I-125 (retention time: 12–14 min) from:
  • Unreacted precursor (18–20 min)
  • Free iodine (2–3 min)
  • Di-iodinated species (retention time >22 min) [6].
  • Quality Control: Analytical HPLC (UV/radioactivity detection) and TLC (silica gel, methanol:dichloromethane 1:9) validate RCP. Residual solvents are quantified via gas chromatography to meet ICH Q3C guidelines .

Stability Analysis Under Physiological Conditions

Iodofiltic acid I-125 must resist deiodination and metabolic degradation to ensure accurate imaging:

  • In Vitro Stability: Incubation in human serum (37°C, 24h) shows <5% deiodination, confirmed by HPLC. The β-methyl branch prevents β-oxidation, while the aryl-iodine bond exhibits resilience against nucleophilic attack [6].
  • Metabolic Fate: Cellular uptake occurs via CD36 fatty acid translocase. Once internalized, 85–90% undergoes ATP-dependent conversion to Iodofiltic acid-CoA and incorporates into triglycerides (half-life: 6–8 hours). Limited α-oxidation occurs, releasing 4-iodobenzoic acid as the primary metabolite, which is renally excreted [6].
  • Temperature and pH Effects: Storage at –20°C in ethanol maintains >95% RCP for 60 days (aligned with I-125’s 59.4-day half-life). Acidic conditions (pH <4) promote gradual deiodination, necessitating neutral formulations [6].

Table 3: Stability and Metabolic Profile

ConditionObservationImplication
Human serum (37°C, 24h)<5% free iodine detectedHigh resistance to in vitro deiodination
CD36-deficient cellsReduced uptake by 80–90%Uptake mechanism specificity
Triglyceride incorporation85–90% of cellular activityProlonged myocardial retention
Storage (–20°C in ethanol)RCP >95% at 60 daysSuitable for clinical distribution

Properties

CAS Number

88337-02-4

Product Name

Iodofiltic acid I-125

IUPAC Name

15-(4-(125I)iodanylphenyl)-3-methylpentadecanoic acid

Molecular Formula

C22H35IO2

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-2

InChI Key

NPCIWINHUDIWAV-FOKFMTIASA-N

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O

Isomeric SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[125I])CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.